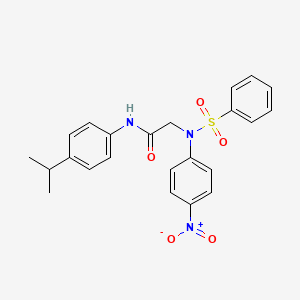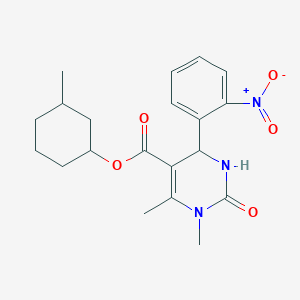
N~1~-(4-isopropylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-isopropylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of Manchester in 2005 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
INH1 exerts its inhibitory effects by binding to the active site of target enzymes and preventing them from carrying out their normal functions. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in cell survival and proliferation, and GSK-3β, which is involved in the regulation of glycogen synthesis and cell cycle progression.
Biochemical and Physiological Effects:
INH1 has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of Akt. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of GSK-3β.
Advantages and Limitations for Lab Experiments
One advantage of using INH1 in lab experiments is its high specificity for certain enzymes, which allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective in all cell types or under all experimental conditions, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving INH1. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the roles of specific enzymes in various cellular processes. Additionally, there may be opportunities to develop new derivatives of INH1 that have improved efficacy or specificity for certain enzymes.
Synthesis Methods
The synthesis of INH1 involves a multi-step process that starts with the reaction of p-nitrobenzaldehyde with isopropylmagnesium bromide to form the intermediate p-nitrophenylpropan-2-ol. This intermediate is then reacted with phenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with N-(tert-butoxycarbonyl)glycine to form INH1.
Scientific Research Applications
INH1 has been used in a variety of scientific studies, including investigations into cancer, diabetes, and neurodegenerative diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and proteases, which are involved in various cellular processes.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-17(2)18-8-10-19(11-9-18)24-23(27)16-25(20-12-14-21(15-13-20)26(28)29)32(30,31)22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWTJMUEBQHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5005129.png)
![N-bicyclo[2.2.1]hept-2-yl-4-bromobenzenesulfonamide](/img/structure/B5005136.png)
![5-(2-hydroxyethyl)-3-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5005143.png)
![8-[(4-methoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5005150.png)
![3-({[4-(diethylamino)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5005151.png)

![2,2'-[(3,4-dihydroxyphenyl)methylene]bis(3-hydroxy-5-phenyl-2-cyclohexen-1-one)](/img/structure/B5005168.png)
![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005175.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5005186.png)
